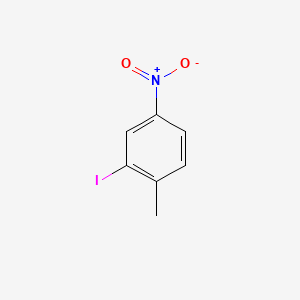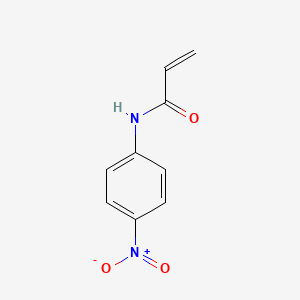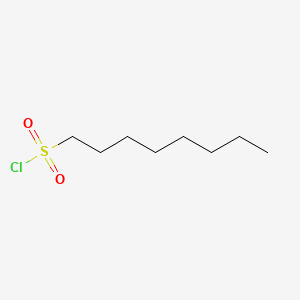![molecular formula C7H6N2O2 B1293821 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one CAS No. 20348-09-8](/img/structure/B1293821.png)
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Overview
Description
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, also known as 2H-oxazin-3-one, is a heterocyclic compound with a pyridine ring fused to an oxazinone ring. It is a highly versatile compound with a wide range of applications in the field of organic synthesis. It has been used extensively in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. In addition, 2H-oxazin-3-one has been used in the research of various biological processes, including enzyme inhibition, neurotransmitter regulation, and cell signaling.
Scientific Research Applications
Synthesis and Chemical Transformations
One-Pot Synthesis : 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives are effectively synthesized using a one-pot process from 1,4-dihydropyridines. This synthesis involves electrophilic interaction and nucleophile presence, leading to stereoselective formation of bicyclic heterocycles (Kumar et al., 2011).
Anodic Monofluorination : These derivatives undergo regioselective anodic fluorination, providing α-monofluorinated products. This process uses an undivided cell and yields moderate results (Iwayasu et al., 2002).
Synthesis of Derivatives : The chemical structure of this compound allows for the creation of various derivatives, contributing to a wide range of potential applications in pharmaceutical and medicinal chemistry. This includes the creation of compounds like pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives (Arrault et al., 2002).
Preparation of Pyrido[2,3-b][1,4]oxazin-2-ones : These compounds are synthesized using a one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. The process features a Smiles rearrangement and cyclization, emphasizing the versatility of this compound in synthetic chemistry (Cho et al., 2003).
Microwave-assisted Synthesis : This compound is also synthesized using microwave irradiation via Smiles rearrangement, demonstrating a highly efficient and time-saving method for producing these derivatives (Hua et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It has been identified as a nonsteroidal mineralocorticoid antagonist . Mineralocorticoid receptors are nuclear receptors that bind mineralocorticoids, such as aldosterone, and regulate sodium, potassium, and water levels in the body.
Mode of Action
As a nonsteroidal mineralocorticoid antagonist, 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one likely binds to mineralocorticoid receptors, preventing them from interacting with their natural ligands. This inhibits the receptors’ activity and disrupts the regulation of sodium, potassium, and water levels .
Biochemical Pathways
Given its role as a mineralocorticoid antagonist, it likely impacts pathways related to electrolyte and fluid balance .
Result of Action
As a mineralocorticoid antagonist, it would be expected to alter electrolyte and fluid balance at the cellular level .
Biochemical Analysis
Biochemical Properties
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events essential for signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the fibroblast growth factor receptor (FGFR) signaling pathway . This disruption leads to decreased cell survival and increased cell death, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence metabolite levels by modulating enzyme activity, leading to changes in the concentration of key intermediates and end products. These interactions can have downstream effects on cellular metabolism, impacting processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may enhance its therapeutic effects or lead to adverse outcomes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. For example, localization to the nucleus may enhance its ability to regulate gene expression, while localization to the cytoplasm may facilitate its interactions with cytosolic enzymes .
properties
IUPAC Name |
4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHQLUBMNSSPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174255 | |
| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20348-09-8 | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20348-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives interact with their targets and what are the downstream effects?
A1: Research suggests that certain derivatives of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one, specifically N-substituted variations, exhibit promising anticancer activity. One such derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), has been shown to target the NF-κB signaling pathway in hepatocellular carcinoma (HCC) cells []. NPO inhibits the DNA binding ability of the p65 subunit of NF-κB, subsequently suppressing the expression of NF-κB-regulated genes involved in cell survival, proliferation, and metastasis. This disruption of the NF-κB pathway ultimately leads to apoptosis (programmed cell death) in HCC cells [].
Q2: What is the Structure-Activity Relationship (SAR) observed for 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives, particularly regarding their anticancer and mineralocorticoid antagonist activity?
A2: Research indicates that modifications to the core structure of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one can significantly impact its biological activity. For instance, introducing a 4-nitrobenzyl substituent at the nitrogen atom (as in NPO) led to potent antiproliferative activity against HCC cells by targeting the NF-κB signaling pathway [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)